2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid
Description
Properties
IUPAC Name |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-9-13-10-5-3-4-8-14(10)23-16(13)19-15(20)11-6-1-2-7-12(11)17(21)22/h1-2,6-7H,3-5,8H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZITQUBOCVMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Ester Protection
Phthalic anhydride (1.0 eq) is reacted with methanol (2.0 eq) in dichloromethane (DCM) under reflux for 4 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield methyl 2-carboxybenzoate (85–90% yield).
Acyl Chloride Formation
Methyl 2-carboxybenzoate (1.0 eq) is treated with oxalyl chloride (2.0 eq) in anhydrous DCM at 0°C for 1 hour, followed by stirring at room temperature for an additional 2 hours. Excess reagents are removed under reduced pressure to yield methyl 2-(chlorocarbonyl)benzoate as a colorless liquid (94% yield).
Amide Bond Formation via Coupling Reaction
The coupling of methyl 2-(chlorocarbonyl)benzoate with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is performed under Schotten-Baumann conditions:
Procedure :
A solution of methyl 2-(chlorocarbonyl)benzoate (1.0 eq) in DCM is added dropwise to a mixture of the aminothiophene (1.0 eq) and pyridine (3.0 eq) in DCM at 0°C. The reaction is stirred at room temperature for 24 hours, washed sequentially with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄. Evaporation and recrystallization from ethanol yield methyl 2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate as off-white crystals (54% yield).
Hydrolysis of the Methyl Ester to Benzoic Acid
The final step involves saponification of the methyl ester to liberate the free carboxylic acid:
Procedure :
Methyl 2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate (1.0 eq) is suspended in methanol and treated with aqueous KOH (2.0 eq) at 40°C for 2 hours. The mixture is acidified with 1 M HCl to pH 4, and the precipitated product is filtered and recrystallized from ethanol-DMF (1:1) to yield the title compound as a white solid (96% yield).
Alternative Synthetic Routes
Coupling Agents in Situ Activation
Direct coupling of 2-carboxybenzoic acid with the aminothiophene using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF achieves moderate yields (45–50%) but avoids ester protection steps.
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 20 minutes) reduces reaction times for the coupling step, improving yields to 60–65%.
Optimization and Yield Analysis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Gewald Reaction | Cyclohexanone, cyanoacetamide, S₈, morpholine | 68–72 |
| Acyl Chloride Formation | Oxalyl chloride, DCM | 94 |
| Amide Coupling | Pyridine, DCM, 24 h RT | 54 |
| Ester Hydrolysis | KOH, MeOH, 40°C | 96 |
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. It is employed in the development of more complex molecules and can act as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
Research has indicated potential biological activities of 2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens .
- Antinociceptive Effects: The compound has been evaluated for its ability to alleviate pain through its interaction with specific molecular targets involved in inflammatory processes .
Medicine
Due to its structural properties and biological activities, this compound is being explored as a potential therapeutic agent. Its mechanisms may involve inhibition of enzymes linked to inflammatory pathways or modulation of receptor activity related to pain perception .
Case Study 1: Antimicrobial Properties
A study published in Pharmaceutical Research demonstrated that derivatives of 2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid showed promising activity against Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Antinociceptive Activity
Research conducted by Journal of Medicinal Chemistry highlighted the antinociceptive effects of this compound in animal models. The study reported significant pain reduction comparable to standard analgesics, suggesting its potential as an alternative pain management option .
Data Table: Summary of Biological Activities
| Biological Activity | Source | Findings |
|---|---|---|
| Antimicrobial | Pharmaceutical Research | Effective against multiple bacterial strains |
| Antinociceptive | Journal of Medicinal Chemistry | Significant pain relief observed in animal models |
| Cytotoxic Activity | PMC7268483 | Exhibited cytotoxic effects on breast cancer cells |
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory processes, contributing to its antinociceptive properties .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes compounds sharing the 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl scaffold but differing in substituents and applications:
Key Comparative Insights
Bioactivity and Therapeutic Potential
- Antioxidant Activity: SIM-53B (3,5-dihydroxybenzamide derivative) demonstrates antioxidant properties, attributed to the electron-donating hydroxyl groups on the benzamide moiety .
- Kinase Inhibition : Compound 21b (pyrazolo-pyridin acetamide) shows potent dual EGFR/HER2 inhibition, likely due to the planar pyrazolo-pyridine group mimicking ATP-binding motifs in kinases . The benzoic acid derivative may exhibit different binding kinetics due to its ionizable carboxylate group.
- α-Glucosidase Inhibition : Hydrazine-carboxamide derivatives () achieve IC₅₀ values as low as 2.8 µM, with benzylidene hydrazine groups facilitating hydrophobic interactions with the enzyme’s active site . The benzoic acid derivative’s carboxylate could mimic glycosidase substrate structures, warranting further investigation.
- Anticancer Activity: The sulfonamide derivative () shows nanomolar cytotoxicity (IC₅₀: 4.25 µM against HePG2), likely due to sulfonamide’s DNA intercalation or tubulin-binding effects . The benzoic acid group’s role in metal chelation or protein binding may offer alternative mechanisms.
Biological Activity
The compound 2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid is a synthetic derivative of benzoic acid and has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is , which features a benzoic acid moiety linked to a cyano-substituted tetrahydrobenzo[b]thiophene. The structural complexity of this compound contributes to its diverse biological interactions.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoic acid have shown promising results in inhibiting the proliferation of various cancer cell lines. A study reported that compounds with IC50 values ranging from 0.2 to 1.7 µM demonstrated considerable growth inhibition across different human cancer cell lines, suggesting that the target compound may exhibit similar properties due to its structural analogies .
Table 1: Comparison of Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A (related structure) | 0.55 | MCF-7 |
| Compound B (related structure) | 1.20 | A549 |
| 2-((3-Cyano-4,5,6,7-tetrahydro...) | TBD | TBD |
2. Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to the target compound has been documented in several studies. These compounds often inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. For example, a related compound showed a 50% reduction in TNF-α levels at concentrations around 10 µM , indicating potential therapeutic applications for inflammatory diseases .
3. Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this class of compounds. A recent study synthesized a cyanothiophene-based compound and evaluated its antioxidant properties using various assays. The results indicated that these compounds effectively scavenge free radicals and exhibit protective effects against oxidative stress .
The mechanisms through which 2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : Some studies suggest that these compounds can modulate the expression of genes related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the efficacy of structurally related compounds:
- Study on Anticancer Activity : A series of benzoic acid derivatives were tested against MCF-7 breast cancer cells, revealing that certain modifications significantly enhanced their cytotoxicity.
- Inflammation Model : In an animal model of arthritis, a related compound demonstrated significant reductions in paw swelling and inflammatory markers when administered at specific doses.
Q & A
Basic: What are the established synthetic routes for 2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid?
Methodological Answer:
The synthesis typically involves coupling a benzoic acid derivative with a 3-cyano-tetrahydrobenzo[b]thiophen-2-amine precursor. Key steps include:
- Acylation : Reacting 3,5-dihydroxybenzoic acid with acetic anhydride to protect hydroxyl groups, followed by conversion to acyl chloride using oxalyl chloride in dichloromethane .
- Amide Bond Formation : Coupling the acyl chloride with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in pyridine, followed by deprotection with potassium carbonate in methanol .
- Alternative Routes : Use of sulfonyl isocyanates (e.g., 4-tolylsulfonyl isocyanate) reacted with amino-thiophene derivatives in dry acetonitrile to form carbamoyl linkages .
Characterization : Confirm structure via / NMR (e.g., cyano group at δ ~110-120 ppm in ), IR (C=O stretch ~1680 cm), and mass spectrometry .
Advanced: How can researchers address low yields during the coupling step of the benzoic acid and thiophene amine precursors?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use anhydrous dichloromethane or acetonitrile to minimize side reactions .
- Catalysis : Add catalytic DMF (2–3 droplets) to enhance acyl chloride formation efficiency .
- Temperature Control : Perform reactions at 0°C to stabilize reactive intermediates (e.g., acyl chlorides) before gradual warming .
- Purification : Employ gradient HPLC (e.g., methanol-water) or recrystallization (ethanol/chloroform) to isolate pure products .
Basic: What spectroscopic and computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- NMR Titration : Monitor chemical shift changes in NMR upon binding to enzymes (e.g., 5-lipoxygenase) .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses. For example, the cyano group forms hydrogen bonds with PHE177 and GLN413 in 5-lipoxygenase .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () by immobilizing the target protein and measuring compound interaction .
Advanced: How to resolve discrepancies between in vitro and in vivo anticancer activity?
Methodological Answer:
- Nanoformulation : Coat the compound with silica nanoparticles to improve bioavailability. In vivo studies show nano-coated forms reduce liver tumor growth more effectively than free compounds (IC = 4.25 µM vs. 316.25 µM for 5-fluorouracil) .
- Solubility Enhancement : Introduce polar groups (e.g., sulfonamide) or use prodrug strategies (e.g., diacetate esters) to improve water solubility .
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation pathways .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Core Modifications : Compare analogues with varying substituents (Table 1). For example:
- Free-Wilson Analysis : Quantify contributions of functional groups (e.g., cyano vs. carboxyl) to activity using regression models .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase .
Basic: How to confirm the compound’s purity and stability under storage conditions?
Methodological Answer:
- HPLC-UV/HRMS : Use C18 columns with acetonitrile/water gradients (e.g., 30% → 100% methanol) to detect impurities (<0.5%) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via NMR or LCMS. The cyano group is stable under dry, inert conditions .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (typically >200°C) .
Advanced: What experimental designs address contradictory cytotoxicity data across cell lines?
Methodological Answer:
- Panel Testing : Screen against diverse cell lines (e.g., H1299 lung cancer vs. HePG2 liver cancer) to identify tissue-specific mechanisms .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (western blot) to verify target engagement (e.g., EGFR/HER2 inhibition) .
- Redox Activity Interference : Use ROS scavengers (e.g., NAC) to determine if cytotoxicity is redox-dependent .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Batch Reactor Optimization : Scale coupling reactions using continuous-flow systems to maintain temperature control and mixing efficiency .
- Cost-Effective Precursors : Replace expensive reagents (e.g., oxalyl chloride) with trichloromethyl chloroformate (diphosgene) .
- Waste Management : Implement solvent recovery (e.g., dichloromethane distillation) to reduce environmental impact .
Advanced: How to evaluate the compound’s potential for off-target effects in neurological studies?
Methodological Answer:
- Kinase Profiling : Use KinomeScan to screen against 468 kinases; prioritize hits with <50% inhibition at 1 µM .
- CYP450 Inhibition Assay : Measure IC against CYP3A4/CYP2D6 to predict drug-drug interactions .
- hERG Binding Assay : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC >10 µM preferred) .
Advanced: What methodologies reconcile conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Hansen Solubility Parameters (HSP) : Calculate δ, δ, δ to predict solubility in DMSO (δ = 18.4 MPa) vs. chloroform (δ = 17.8 MPa) .
- Co-solvency Studies : Blend ethanol (20-30%) with water to enhance solubility without precipitation .
- Solid Dispersion : Formulate with PVP-K30 or HPMC to increase amorphous content and dissolution rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
